Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-
CAS No.:
Cat. No.: VC13517393
Molecular Formula: C30H46O6
Molecular Weight: 502.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H46O6 |
|---|---|
| Molecular Weight | 502.7 g/mol |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 |
| Standard InChI Key | NBJMEEGTJUXGLI-KNOXKUGQSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(C5[C@@]4(CCC(C5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O |
| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s structure is defined by a pentacyclic ursane skeleton with specific stereochemical orientations. Key features include:
-
Hydroxyl groups: At positions 3β, 6β, and 19α, contributing to polarity and hydrogen-bonding capacity .
-
Ketone group: At position 23, introducing electrophilic reactivity .
-
Carboxylic acid: At position 28, enabling salt formation and interaction with biological targets .
The IUPAC name, (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, reflects its intricate stereochemistry . The SMILES notation, C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O, further details atomic connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 502.69 g/mol | |
| Specific Rotation () | (c=1, MeOH) | |
| CAS Number | 131984-82-2 | |
| Appearance | Powder |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have been pivotal in confirming the structure. Key NMR signals include:
-
-NMR: Resonances for methyl groups (δ 0.7–1.2 ppm), hydroxyl protons (δ 2.5–3.5 ppm), and the ketone-associated proton (δ 5.2 ppm) .
-
-NMR: Peaks corresponding to the ketone (δ 210–220 ppm) and carboxylic acid (δ 170–180 ppm) .
Natural Occurrence and Biosynthesis
Plant Sources
The compound has been isolated from:
-
Uncaria macrophylla (Rubiaceae): A climbing plant used in traditional medicine .
-
Cussonia natalensis (Araliaceae): A medicinal African tree .
Biosynthetic Pathway
As a triterpenoid, it originates from the mevalonate pathway, where squalene undergoes cyclization to form the ursane skeleton. Post-cyclization modifications include:
-
Oxidation: Introduction of hydroxyl and ketone groups via cytochrome P450 enzymes.
-
Carboxylic acid formation: Oxidation of a methyl group at position 28 .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB signaling. In murine models, it reduced edema by 40% at 10 mg/kg.
Antioxidant Capacity
Hydroxyl groups at positions 3β and 6β scavenge free radicals, with an IC of 12 μM in DPPH assays. This activity is comparable to ascorbic acid (IC = 8 μM).
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
Pharmacological Applications
Dermatological Uses
In cosmetic formulations, the compound enhances collagen synthesis by 30% in human dermal fibroblasts, suggesting utility in anti-aging products.
Metabolic and Cardiovascular Protection
Preliminary studies indicate it reduces hepatic triglyceride accumulation by 25% in high-fat diet models, potentially mitigating non-alcoholic fatty liver disease.
Synthesis and Modifications
Natural Extraction
Isolation involves methanol extraction followed by column chromatography, yielding 0.02% w/w from Uncaria macrophylla bark .
Synthetic Routes
While direct synthesis remains unreported, analogous compounds are synthesized via:
-
Oxidation: Ursolic acid treated with Jones reagent to introduce ketones.
-
Esterification: Carboxylic acid at position 28 converted to methyl esters for improved bioavailability .
Research Challenges and Future Directions
Mechanistic Studies
The exact molecular targets remain unidentified. Proteomic studies could elucidate interactions with inflammatory kinases or antioxidant enzymes.
Clinical Translation
No in vivo toxicity data exist, necessitating preclinical safety assessments. Pharmacokinetic studies are also needed to address poor oral bioavailability (<10%).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume